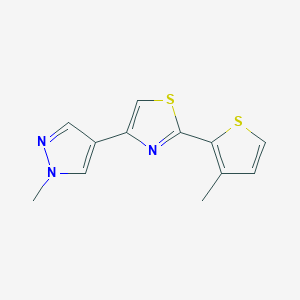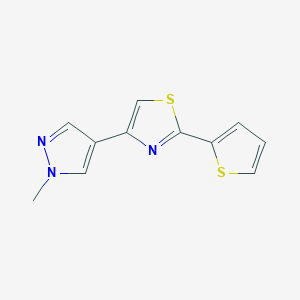
2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a methoxyphenyl group. The compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole in Parkinson's disease involves the selective destruction of dopaminergic neurons in the substantia nigra. This compound is metabolized in the brain to form MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration and leads to the formation of reactive oxygen species, which ultimately result in cell death.
In cancer cells, the mechanism of action of this compound is not fully understood. It is believed to involve the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and to induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In Parkinson's disease research, this compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the characteristic motor symptoms of the disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using 2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments include its well-established role in animal models of Parkinson's disease and its potential anti-cancer properties. This compound is a widely used tool in Parkinson's disease research and has been shown to accurately replicate many of the key features of the disease. In cancer research, this compound has shown promise as a potential therapeutic agent.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful control of dosing and exposure. This compound is a neurotoxin and can be dangerous if mishandled. Additionally, the use of this compound in cancer research is still in the early stages, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole. One potential area of focus is the development of new therapeutic interventions for Parkinson's disease based on the mechanism of action of this compound. Another potential area of focus is the further exploration of the anti-cancer properties of this compound and the development of new cancer therapies based on its activity.
In addition, there is a need for further research on the biochemical and physiological effects of this compound in both Parkinson's disease and cancer research. This research could lead to a better understanding of the mechanisms of action of this compound and the development of more effective therapeutic interventions.
合成方法
The synthesis of 2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole involves the condensation of 2-methoxybenzaldehyde with 1-methyl-4-amino-3-nitropyrazole in the presence of thioacetic acid. The resulting intermediate is then cyclized to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
2-(2-Methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-known applications of this compound is its use in animal models of Parkinson's disease. This compound is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This model has been widely used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.
In addition to its use in Parkinson's disease research, this compound has also been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The mechanism of action of this compound in cancer cells is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
属性
IUPAC Name |
2-(2-methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-17-8-10(7-15-17)12-9-19-14(16-12)11-5-3-4-6-13(11)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGBGCDBQUGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)
![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)

![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)



![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)